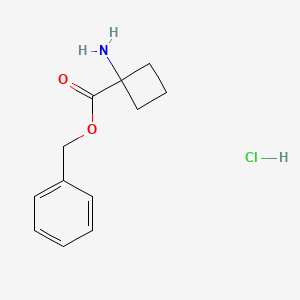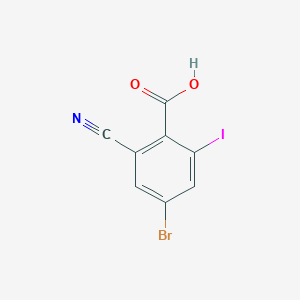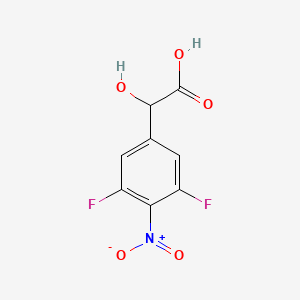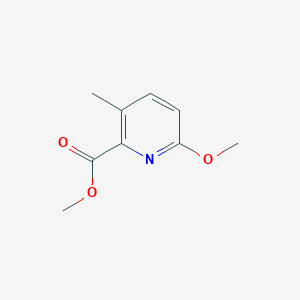
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride
Übersicht
Beschreibung
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909318-90-6 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H .Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Detection
- Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride has been studied for its application in tumor imaging. [F-18]-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative, has been synthesized for use in positron emission tomography (PET) as a tumor-avid amino acid (Shoup & Goodman, 1999). Further studies showed the potential of [C-11] labeled 1-aminocyclobutane carboxylic acid as a tumor-seeking agent, with rapid clearance from the blood and high uptake in tumors (Washburn et al., 1979).
Synthesis and Structural Studies
- Research into the synthesis of benzyl 1-aminocyclobutane-1-carboxylate hydrochloride and its derivatives has been extensive. Studies include regiospecific additions to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes for the synthesis of cis and trans 2,7-methanoglutamic acids (Gaoni, 1988) and the synthesis of potential boron neutron capture therapy agents based on 1-aminocyclobutane-1-carboxylic acid (Kabalka & Yao, 2003). Additionally, studies on stereoselective synthesis and structural analysis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been conducted (Izquierdo et al., 2005).
Neuropharmacological Characterization
- The neuropharmacological properties of 1-aminocyclobutane-1-carboxylate have been explored, particularly its interactions with the N-Methyl-D-Aspartate (NMDA)-associated glycine receptor. Studies demonstrated rapid elimination in animal models and limited in vivo utility due to rapid inactivation (Rao et al., 1990).
Vibrational Circular Dichroism in Solid-State Organisation
- Vibrational circular dichroism has been used to study the solid-state organization of derivatives of cyclic β-amino acids like 2-aminocyclobutane-1-carboxylic acid (ACBC). This research highlights the sensitivity of VCD to long-range organization in crystals, contributing to our understanding of molecular interactions in solid phases (Declerck et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNIORDFIRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)







![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

